molecular formula C10H8N2O B039221 N-[(1E)-2-Cyanoethylidene]benzamide CAS No. 125256-16-8

N-[(1E)-2-Cyanoethylidene]benzamide

Cat. No. B039221
M. Wt: 172.18 g/mol
InChI Key: PQUKWPVYQBNDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1E)-2-Cyanoethylidene]benzamide, also known as 2-CEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-[(1E)-2-Cyanoethylidene]benzamide involves the inhibition of various enzymes and proteins that are essential for the survival of microbial and cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of bacterial cell wall biosynthesis enzymes, leading to the disruption of bacterial cell wall synthesis and eventual cell death.

Biochemical And Physiological Effects

N-[(1E)-2-Cyanoethylidene]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits potent antimicrobial and anticancer activity. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

N-[(1E)-2-Cyanoethylidene]benzamide exhibits various advantages and limitations for lab experiments. Its potent antimicrobial and anticancer activity make it a valuable tool for studying the mechanisms of action of various enzymes and proteins involved in microbial and cancer cell survival. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-[(1E)-2-Cyanoethylidene]benzamide. One potential direction is the further development of its use as a therapeutic agent for the treatment of bacterial and cancerous infections. Another potential direction is the synthesis of novel derivatives of N-[(1E)-2-Cyanoethylidene]benzamide with improved solubility and stability in aqueous solutions. Additionally, the use of N-[(1E)-2-Cyanoethylidene]benzamide as a photocatalyst for the degradation of organic pollutants in the environment is an area of ongoing research.

Synthesis Methods

N-[(1E)-2-Cyanoethylidene]benzamide can be synthesized through the reaction of benzoyl chloride and ethyl cyanoacetate in the presence of triethylamine. The resulting product is then subjected to further purification through recrystallization.

Scientific Research Applications

N-[(1E)-2-Cyanoethylidene]benzamide has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been shown to exhibit antimicrobial and anticancer activity. In material science, it has been used as a precursor for the synthesis of various organic materials. In environmental science, it has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.

properties

CAS RN

125256-16-8

Product Name

N-[(1E)-2-Cyanoethylidene]benzamide

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

N-(2-cyanoethylidene)benzamide

InChI

InChI=1S/C10H8N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4H2

InChI Key

PQUKWPVYQBNDSX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N=CCC#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=CCC#N

synonyms

Benzamide, N-(2-cyanoethylidene)- (9CI)

Origin of Product

United States

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